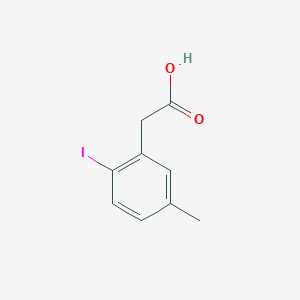![molecular formula C15H16BrNO2S B8468776 N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester CAS No. 851199-00-3](/img/structure/B8468776.png)
N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester
Vue d'ensemble
Description
N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 2-(4-bromophenyl)thiophene-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution: Various substituted thiophenes and phenyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.
Biological Probes: Utilized in the design of probes for studying biological processes.
Industry:
Material Science: Incorporated into the synthesis of materials with specific electronic properties.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromophenyl and thiophene groups suggests potential interactions with aromatic and heterocyclic binding sites in biological molecules .
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: The presence of the thiophene ring in N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester distinguishes it from other similar compounds, which may have different aromatic or heterocyclic groups.
- Reactivity: The thiophene ring can participate in unique chemical reactions, such as electrophilic aromatic substitution, which may not be possible with other similar compounds.
- Applications: The unique structure of this compound may confer specific biological activities or material properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
851199-00-3 |
|---|---|
Formule moléculaire |
C15H16BrNO2S |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-bromophenyl)thiophen-3-yl]carbamate |
InChI |
InChI=1S/C15H16BrNO2S/c1-15(2,3)19-14(18)17-12-8-9-20-13(12)10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,17,18) |
Clé InChI |
BKTGLAHNPILPMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(SC=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Pyridin-3-yl)-4-(4-fluorobenzylamino)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8468770.png)





